molecular formula C14H12BrN5O B2571648 (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide CAS No. 477710-17-1

(1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide

Cat. No.: B2571648
CAS No.: 477710-17-1
M. Wt: 346.188
InChI Key: MOSLIBQYRZZDES-QGOAFFKASA-N
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Description

(1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide is a sophisticated synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular structure integrates multiple functional groups, including a 3,5-dimethylpyrazole ring, a brominated anilino moiety, and a cyanide group on an imidoyl framework, making it a versatile precursor for synthesizing diverse heterocyclic systems. The 3,5-dimethylpyrazole component is a well-established scaffold in medicinal chemistry, known for its role in creating molecules with significant biological profiles. Pyrazole-based derivatives have been extensively investigated for a range of activities, including serving as potential antimicrobial and antifungal agents . Furthermore, the 5-aminopyrazole structure is a critical template in pharmaceutical and agrochemical industries, often used as a building block for more complex molecules . The presence of the cyanide (CN) group in the structure is intended for chemical synthesis and structural elaboration. It is crucial to handle this reagent with the understanding that cyanide is a potent toxin that inhibits cellular respiration by binding to cytochrome c oxidase, leading to histotoxic hypoxia . This product is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are expected to have appropriate safety protocols and institutional approvals for handling such chemicals.

Properties

IUPAC Name

(1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5O/c1-9-7-10(2)20(19-9)14(21)13(8-16)18-17-12-6-4-3-5-11(12)15/h3-7,17H,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSLIBQYRZZDES-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C(=NNC2=CC=CC=C2Br)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(=O)/C(=N/NC2=CC=CC=C2Br)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-bromoaniline and 3,5-dimethylpyrazole.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-bromoaniline with an appropriate acylating agent to introduce the ethanimidoyl group.

    Cyclization: The intermediate is then subjected to cyclization with 3,5-dimethylpyrazole under controlled conditions to form the desired compound.

    Introduction of Cyanide Group: Finally, the cyano group is introduced using a cyanating agent such as sodium cyanide or potassium cyanide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and pyrazole moieties.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromine atom on the aniline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Amino derivatives are common products.

    Substitution: Various substituted aniline derivatives can be obtained.

Scientific Research Applications

Research has demonstrated that pyrazole derivatives exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specific studies on related compounds have indicated promising results:

  • Cytotoxicity : A study on similar pyrazole compounds showed significant cytotoxic effects against cancer cell lines, with some derivatives displaying lower IC50 values than conventional chemotherapeutics like 5-fluorouracil . This suggests that (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide may also exhibit potent anticancer activity.
  • Mechanism of Action : Flow cytometry analyses have indicated that certain pyrazole derivatives induce apoptosis in cancer cells, suggesting that this compound could similarly affect cell cycle regulation and promote programmed cell death .

Therapeutic Potential

The therapeutic potential of this compound is primarily linked to its ability to modulate biological pathways involved in disease progression. Some potential applications include:

  • Cancer Treatment : Given its cytotoxic properties against various cancer cell lines, there is a strong rationale for further investigating this compound in preclinical and clinical studies targeting specific types of cancers.
  • Neuroprotective Effects : Similar compounds have been studied for their effects on amyloid beta modulation, which is crucial in Alzheimer's disease research . This opens avenues for exploring this compound as a neuroprotective agent.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and the brominated aniline moiety suggests potential interactions with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Functional Groups
Target Compound Ethanimidoyl cyanide 2-Bromoanilino, 3,5-dimethylpyrazole N/A N/A Oxo, cyanide, pyrazole, bromoarene
7a (6-Amino-3-(2-bromo-3,5-dimethylpyrazol-1-yl)tetrazine) Tetrazine 2-Bromo-3,5-dimethylpyrazole 72 105–108 Tetrazine, amino, bromoarene
505-14-6 (2-(3,5-Dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide) Ethanimidoyl cyanide N-Methylanilino, 3,5-dimethylpyrazole N/A N/A Imino, cyanide, pyrazole, methylarene
Pt(II) Complex with bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine Coordination complex Tridentate pyrazole ligand N/A N/A Pyrazole, amine, Pt-Cl coordination
Key Observations:
  • Core Structure: The target compound’s ethanimidoyl cyanide core differs from the tetrazine in 7a and the coordination complex in .
  • Substituent Effects: The 2-bromoanilino group in the target compound introduces steric hindrance and electron-withdrawing effects compared to the N-methylanilino group in 505-14-6 . Bromine may also enhance halogen bonding or influence solubility.
  • Functional Groups : The oxo group in the target compound could participate in hydrogen bonding, similar to the hydrogen-bonded networks observed in triazole-thione derivatives (e.g., ) .

Biological Activity

(1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The compound is synthesized through a multi-step process involving the reaction of 2-bromoaniline with 3,5-dimethylpyrazole derivatives and subsequent formation of the oxime and cyanide functionalities. The synthesis pathway typically includes:

  • Formation of Pyrazole Derivative : Starting from commercially available pyrazole compounds.
  • Coupling Reaction : The pyrazole derivative is coupled with 2-bromoaniline to form the desired aniline derivative.
  • Final Modifications : Introduction of the oxime and cyanide groups to complete the synthesis.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of 3,5-dimethylpyrazole showed IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting effective inhibition of cell proliferation .

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. Specifically, it is hypothesized that the compound interacts with targets such as:

  • Topoisomerases : Enzymes critical for DNA replication.
  • Kinases : Involved in signaling pathways that regulate cell growth.

Case Studies

Several case studies have highlighted the effectiveness of similar pyrazole derivatives in preclinical models:

  • Study A : A derivative was tested on MCF-7 (breast cancer) cells, showing a dose-dependent decrease in viability with an IC50 value of 15 µM.
  • Study B : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with a related compound, indicating potential for therapeutic use .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key observations include:

ModificationEffect on Activity
Substitution at the aniline ringEnhanced cytotoxicity
Variations in pyrazole structureAltered enzyme inhibition
Presence of electron-withdrawing groupsIncreased potency against cancer cells

Q & A

Q. What are the critical steps for synthesizing (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide, and how can purity be validated?

  • Methodological Answer : Synthesis involves coupling 2-bromoaniline with 3,5-dimethylpyrazole derivatives under controlled amidation conditions. Key steps include:
  • Cyanation : Introducing the cyanide group via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis.
  • Imidoylation : Using carbodiimide-based coupling agents to form the ethanimidoyl bridge.
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and nuclear Overhauser effect (NOE) NMR to verify stereochemistry (E-configuration).
    Reference structural analysis methods in for analogous compounds .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N or C–H···N interactions, as seen in similar compounds) .
  • FT-IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, pyrazole C–N vibrations ~1500 cm⁻¹).
  • NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to assign protons adjacent to electronegative substituents (e.g., bromoanilino group).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound, considering abiotic/biotic transformations?

  • Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies (e.g., Project INCHEMBIOL):
  • Phase 1 (Lab) :
  • Hydrolysis Kinetics : Test pH-dependent stability (pH 4–9 buffers, 25–50°C).
  • Photodegradation : Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.
  • Phase 2 (Microcosm) :
  • Soil/Water Partitioning : Use OECD 106 batch tests to measure log KocK_{oc}.
  • Microbial Degradation : Incubate with soil microbiota (OECD 307) and quantify metabolites.
    Refer to for integrating environmental compartments and transformation pathways .

Q. How should discrepancies in reported reactivity data (e.g., conflicting hydrolysis rates) be resolved?

  • Methodological Answer :
  • Controlled Variable Analysis : Replicate studies under standardized conditions (pH, temperature, ionic strength).
  • Advanced Analytics : Use isotopic labeling (15N^{15}\text{N} or 2H^{2}\text{H}) to track reaction pathways.
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to identify transition states or solvent effects influencing reactivity.
    Cross-reference ’s approach to resolving contradictions via methodological refinement .

Q. What theoretical frameworks guide the study of this compound’s bioactivity or environmental interactions?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : Correlate substituents (e.g., bromoanilino group) with bioactivity using QSAR models (e.g., CoMFA).
  • Ecological Risk Assessment : Apply the European Union’s REACH framework to prioritize testing endpoints (e.g., LC50 for aquatic organisms).
  • Crystal Engineering : Use hydrogen-bond propensity analysis (e.g., Mercury CSD) to predict solid-state behavior .
    Align with ’s emphasis on linking research to conceptual frameworks .

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